3-Iodo-4-methyl-2-nitrobenzoic acid

Suzuki-Miyaura coupling Cross-coupling reactions C–C bond formation

Medicinal chemistry programs often lack polyfunctional benzoic acid building blocks with truly orthogonal reactive handles for iterative SAR. 3-Iodo-4-methyl-2-nitrobenzoic acid (CAS 882679-22-3) delivers three distinct reactive sites in one compact scaffold: • Aryl iodide at C-3 enables Suzuki coupling with faster kinetics than bromo analogs, even with hindered boronic acids. • Nitro group reduces to amine in 96% yield while retaining iodine for downstream functionalization. • Carboxylic acid provides a robust anchor for amidation, esterification, or directing-group strategies. ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
Cat. No. B8789491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methyl-2-nitrobenzoic acid
Molecular FormulaC8H6INO4
Molecular Weight307.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I
InChIInChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyJJEOBMVZKBUYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methyl-2-nitrobenzoic Acid: Multifunctional Building Block


3-Iodo-4-methyl-2-nitrobenzoic acid (CAS 882679-22-3) is a polysubstituted benzoic acid derivative with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol [1]. Its structure features three distinct functional groups on the benzene ring: an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position, with the carboxylic acid group providing an additional reactive handle [1]. This compound serves primarily as a versatile synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where its multiple reactive sites enable sequential transformations and the construction of complex molecular architectures [1].

3-Iodo-4-methyl-2-nitrobenzoic Acid: Irreplaceability vs. Analogs


Structural analogs of 3-iodo-4-methyl-2-nitrobenzoic acid—including its bromo counterpart (3-bromo-4-methyl-2-nitrobenzoic acid, CAS 320740-32-7) and regioisomeric variants such as 3-iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8)—exhibit fundamentally different reactivity profiles, steric environments, and electronic properties that preclude simple substitution [1]. The iodine atom at the 3-position, ortho to the carboxylic acid group, provides a reactive site for transition metal-catalyzed cross-coupling reactions with distinctly different kinetics compared to bromine-based analogs [1]. Additionally, the precise substitution pattern (3-iodo, 4-methyl, 2-nitro) creates a unique electronic and steric landscape that governs both the compound's reactivity as an intermediate and the downstream molecular topology of final products [2]. These differences become critical in medicinal chemistry programs where specific substitution patterns are required for target binding and in process chemistry where reaction yields and selectivity directly impact production economics.

3-Iodo-4-methyl-2-nitrobenzoic Acid: Evidence vs. Analogs


Iodine vs. Bromine: Cross-Coupling Advantage

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides demonstrate significantly higher reactivity compared to aryl bromides, a class-level difference with direct implications for the target compound's utility. 3-Iodo-4-methyl-2-nitrobenzoic acid contains an iodine atom as the leaving group, whereas its direct bromo analog (3-bromo-4-methyl-2-nitrobenzoic acid, CAS 320740-32-7) contains bromine [1]. This reactivity differential is particularly important when coupling with sterically hindered or electron-deficient boronic acids, where bromo analogs often require harsher conditions or fail entirely [1].

Suzuki-Miyaura coupling Cross-coupling reactions C–C bond formation

Validated Synthetic Utility: Nitro-to-Amine Reduction

3-Iodo-4-methyl-2-nitrobenzoic acid undergoes iron-mediated reduction of the 2-nitro group to yield 2-amino-3-iodo-4-methylbenzoic acid (CAS 882679-23-4) with a demonstrated isolated yield of 96% . This transformation converts a nitro-substituted aromatic carboxylic acid into an aniline derivative while preserving the iodine atom at the 3-position and the methyl group at the 4-position. The amino derivative serves as a versatile intermediate for further functionalization, including diazotization, amide coupling, and heterocycle formation.

Nitro reduction Amine synthesis Pharmaceutical intermediates

Molecular Weight and Lipophilicity Differentiation

3-Iodo-4-methyl-2-nitrobenzoic acid has a molecular weight of 307.04 g/mol, which is 47.0 g/mol higher than its bromo analog (3-bromo-4-methyl-2-nitrobenzoic acid, molecular weight 260.04 g/mol) [1]. This substantial mass difference arises from the replacement of bromine (atomic mass ~79.9) with iodine (atomic mass ~126.9). The iodine substituent also contributes to increased lipophilicity, with the target compound having a computed XLogP3-AA value of 2.3 [1].

Molecular weight Lipophilicity Physicochemical properties

Commercial Availability with Quality Specifications

3-Iodo-4-methyl-2-nitrobenzoic acid is commercially available with a minimum purity specification of 95% . This purity standard is consistent with the specification for the bromo analog, which is also supplied at ≥95% purity . The target compound is provided as an off-white to light brown solid and requires storage at 2-8 °C .

Quality control Purity specification Procurement

3-Iodo-4-methyl-2-nitrobenzoic Acid: Key Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

3-Iodo-4-methyl-2-nitrobenzoic acid is optimally deployed in Suzuki-Miyaura cross-coupling reactions where the enhanced reactivity of the aryl iodide leaving group (compared to aryl bromides) enables efficient C–C bond formation [1]. This application is particularly valuable when coupling with sterically hindered or electron-deficient boronic acids, where bromo analogs may require extended reaction times, elevated temperatures, or higher catalyst loadings to achieve comparable conversion. The resulting biaryl products serve as key intermediates in pharmaceutical and agrochemical development programs.

Synthesis of Ortho-Aminobenzoic Acid Derivatives

The compound's nitro group at the 2-position can be selectively reduced to an amino group while preserving the iodine substituent at the 3-position, as demonstrated by the 96% yield reduction to 2-amino-3-iodo-4-methylbenzoic acid . This transformation provides access to ortho-amino benzoic acid derivatives that retain the iodine atom for subsequent cross-coupling or other transformations, enabling modular synthetic strategies where the order of functional group manipulations can be optimized for overall route efficiency.

Medicinal Chemistry Building Block for Kinase Inhibitors

The specific substitution pattern of 3-iodo-4-methyl-2-nitrobenzoic acid positions it as a valuable building block for constructing kinase inhibitor scaffolds and other heterocyclic medicinal chemistry targets [2]. The combination of a carboxylic acid handle, a reducible nitro group, and a cross-coupling-capable iodine atom provides three orthogonal reactive sites that can be addressed in any logical sequence, offering synthetic flexibility during structure-activity relationship (SAR) exploration and lead optimization campaigns.

Heavy-Atom Derivative for Crystallography and Mass Spectrometry

The presence of iodine (atomic number 53) provides anomalous scattering for X-ray crystallography, enabling phase determination in protein-ligand co-crystal structures when the compound or its derivatives are incorporated into target molecules. Additionally, the characteristic isotopic pattern of iodine (100% ¹²⁷I) produces a distinctive M+2 signature in mass spectrometry, facilitating unambiguous detection and quantification of metabolites or degradation products in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies [3].

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